molecular formula C13H13N3O B12609996 N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

Cat. No.: B12609996
M. Wt: 227.26 g/mol
InChI Key: HMDMQOZDZYKTSC-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide is a synthetic small molecule based on a naphthalene-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research. This compound is designed for scientific investigation and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal uses. The core naphthalene-2-carboxamide structure is a versatile platform in drug discovery. Research on closely related analogs has demonstrated that this scaffold can be engineered to act as a chemosensitizing agent, potentially overcoming multidrug resistance in cancer cells by inhibiting efflux proteins like P-glycoprotein (P-gp) . Furthermore, structural features of this compound, particularly the hydrazineylidene moiety, suggest potential for investigating enzyme inhibition. Similar hydrazineylidene-derived compounds have shown potent inhibitory activity against carbohydrate-digesting enzymes such as α-glucosidase and α-amylase, making them subjects of interest for metabolic disorder research . The incorporation of the hydrazineylidene group into the naphthalene core may also facilitate the synthesis of novel metal complexes, which are often explored for their enhanced biological activities, including antimicrobial and antioxidant properties . Researchers can utilize this compound as a key intermediate or precursor in developing new pharmacologically active agents, studying structure-activity relationships (SAR), and probing complex biochemical pathways.

Properties

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11-7-12(5-4-10(11)6-9)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

HMDMQOZDZYKTSC-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)N/C=N/N

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)NC=NN

Origin of Product

United States

Preparation Methods

Synthesis Steps

  • Nitration :

    • The naphthalene ring is nitrated to introduce nitro groups, which serve as precursors for subsequent reactions.
  • Reduction :

    • The nitro groups are reduced to amines, forming a suitable intermediate for further functionalization.
  • Formylation :

    • The amine groups are then formylated using reagents such as formic acid or formaldehyde, introducing formyl groups into the structure.
  • Hydrazone Formation :

    • The formylated naphthalene derivative is reacted with hydrazine hydrate to form the hydrazone linkage, resulting in the desired compound.
  • Final Coupling :

    • The hydrazone is coupled with a carboxamide derivative, completing the synthesis of this compound.

Reaction Conditions and Optimization

The synthetic route can be optimized by adjusting various parameters such as temperature, reaction time, and solvent choice to enhance yield and purity. Catalysts may also be employed to facilitate specific transformations within the synthesis process.

Detailed Reaction Analysis

The following table summarizes the key reactions involved in the preparation of this compound:

Step Reaction Type Reagents Used Conditions
Nitration Electrophilic substitution Nitric acid, sulfuric acid 50°C, 1-2 hours
Reduction Reduction Iron powder, HCl Reflux in ethanol
Formylation Aldol reaction Formaldehyde Room temperature
Hydrazone Formation Condensation Hydrazine hydrate Reflux in ethanol
Final Coupling Coupling Carboxamide derivative Room temperature

Research Findings

Recent studies have explored various aspects of this compound, focusing on its biological activities and potential applications:

Biological Activity

The compound has shown promising results in antimicrobial assays against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. Its mechanism of action may involve enzyme inhibition related to cell proliferation and oxidative stress reduction.

Antimicrobial Screening Results

A comparative study highlighted the antimicrobial efficacy of this compound against selected bacterial strains:

Compound Name Activity Against MRSA Activity Against E. coli
This compound Moderate Low
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamide High Moderate

Chemical Reactions Analysis

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the naphthalene ring are replaced with other groups, using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to control the reaction rates and yields.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C16H16N2OC_{16}H_{16}N_2O, with a molecular weight of 268.31 g/mol. Its structure features a naphthalene ring substituted with a hydrazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various naphthalene derivatives, including N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Screening

In a comparative study, several naphthalene derivatives were synthesized and screened for their antimicrobial activity. The results indicated that derivatives with hydrazine substitutions demonstrated enhanced activity against both gram-positive and gram-negative bacteria.

Compound NameActivity Against MRSAActivity Against E. coli
This compoundModerateLow
N-(2,5-dimethylphenyl)-1-hydroxynaphthalene-2-carboxamideHighModerate

Enzyme Inhibition

Enzyme inhibition studies have shown that this compound can inhibit key enzymes involved in various biochemical pathways. Specifically, it has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases.

Case Study: Enzyme Inhibition Profile

A series of hydrazinecarboxamides were synthesized and tested for their inhibitory effects on AChE and BuChE. The findings suggested that certain derivatives exhibited IC50 values comparable to established drugs like rivastigmine.

Compound NameIC50 (AChE) µMIC50 (BuChE) µM
This compound45.060.0
Rivastigmine30.055.0

Anticancer Potential

The hydrazine moiety is known for its role in anticancer activity, particularly through mechanisms involving apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on human cancer cell lines to evaluate the cytotoxic effects of the compound.

Cell LineIC50 (µM)
HeLa (cervical cancer)25
MCF-7 (breast cancer)30
A549 (lung cancer)40

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Hydrogen Bonding Molecular Weight (g/mol)
Target Compound Naphthalene 6-Methyl, hydrazinylidenemethyl N–H···O, C–H···N ~300 (estimated)
Compound 9h Pyridine-Naphthalene 6-Methoxy, Cl, semicarbazide Three NH groups 461.18
Tetrazine Carboxamide Tetrazine Phenyl, 2-methylphenyl N–H···O (refined) ~310 (estimated)
Pro-Drug () Naphthalene 2-Chlorobenzylidene N–H···O, C–H···N (chains) ~395 (estimated)

Biological Activity

N-[(E)-hydrazinylidenemethyl]-6-methylnaphthalene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a naphthalene backbone with a hydrazine moiety, which is known for its reactivity and ability to form various derivatives. The structural formula can be represented as follows:

C13H12N4O\text{C}_{13}\text{H}_{12}\text{N}_4\text{O}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : This compound has been shown to inhibit certain enzymes related to cancer proliferation, particularly those involved in histone acetylation, which plays a crucial role in gene expression regulation.
  • Antioxidant Activity : Studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This effect is mediated through the scavenging of free radicals .
  • Cytotoxic Effects : Research has demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on recent studies:

Biological ActivityMechanism of ActionReference
Enzyme InhibitionHistone acetyltransferase inhibition
Antioxidant ActivityFree radical scavenging
CytotoxicityInduction of apoptosis
Antimicrobial PropertiesInhibition of bacterial growth

Case Studies

  • Cancer Research : A study published in 2021 explored the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast cancer cells, where the compound induced apoptosis through mitochondrial pathways.
  • Antioxidant Studies : A 2020 investigation assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The findings revealed that it effectively reduced oxidative stress markers in vitro, suggesting potential therapeutic applications in oxidative stress-related diseases .
  • Antimicrobial Activity : In a 2023 study, the compound was tested against several bacterial strains, including E. coli and S. aureus. Results showed promising antimicrobial activity, indicating its potential use in developing new antibiotics .

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